2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
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Overview
Description
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is a chemical compound with the molecular formula C14H19N5OS. It is known for its unique structure, which includes a tetrazole ring and a sulfanyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-ethylphenylhydrazine with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole intermediate with a suitable thiol reagent.
Formation of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-tetrazole intermediate with isopropylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide can be compared with other tetrazole-containing compounds:
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an additional thiadiazole ring.
2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an indole ring, which may confer different biological properties.
Properties
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-4-11-7-5-6-8-12(11)19-14(16-17-18-19)21-9-13(20)15-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALIASSWEHQZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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